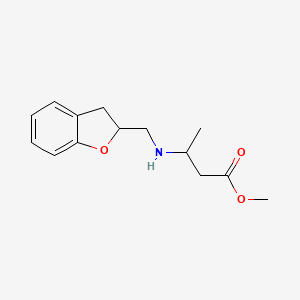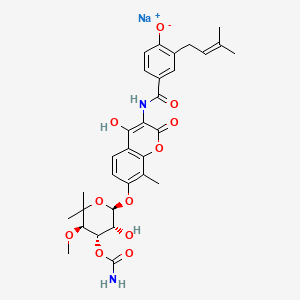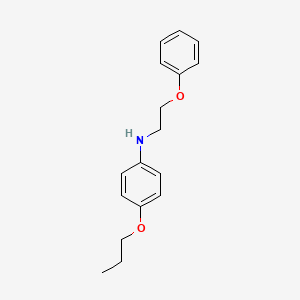
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate, also known as MDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDB is a synthetic compound that belongs to the class of benzofuran derivatives and has been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate is not fully understood. However, studies have shown that the compound interacts with various molecular targets, including enzymes and receptors, leading to the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and prevent thrombosis. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate has several advantages for use in laboratory experiments. The compound is stable, easy to synthesize, and has a well-characterized chemical structure. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Future Directions
There are several potential future directions for the research and development of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate. One possible direction is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for drug development. Finally, the development of novel formulations and delivery systems for this compound could increase its bioavailability and enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate involves a multi-step process that includes the reaction of 2,3-dihydro-1-benzofuran with butylamine, followed by the addition of methyl chloroformate. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-thrombotic properties, making it a promising candidate for drug development.
properties
IUPAC Name |
methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(7-14(16)17-2)15-9-12-8-11-5-3-4-6-13(11)18-12/h3-6,10,12,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWNGBHAODRACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)